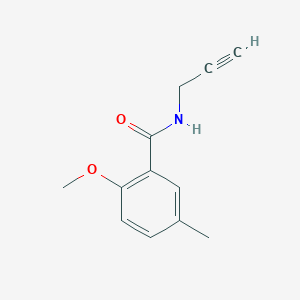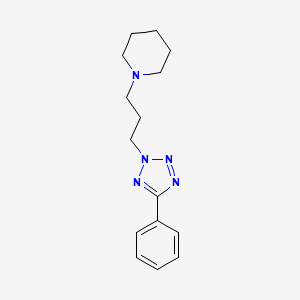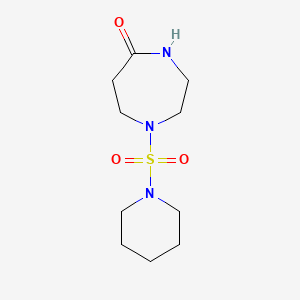
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CYM-51010, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of pyrazolylacetamides and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmission in the brain, which results in its anti-convulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, which leads to its anti-inflammatory effects. It also reduces the levels of glutamate and increases the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for GABA receptors, which makes it an ideal candidate for studying the GABAergic system. However, one of the limitations of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could focus on its potential use in the treatment of neuropathic pain. Another area of research could focus on its potential use in the treatment of anxiety disorders. Further studies could also investigate the long-term effects of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide on the brain and its potential for addiction or dependence.
Conclusion:
In conclusion, 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a novel compound that has shown promising results in scientific research. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported by several researchers using different methods. One of the most common methods involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopentylmagnesium bromide followed by the reaction with acetyl chloride. The resulting compound is then purified through recrystallization to obtain 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Scientific Research Applications
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-13(10(2)16(3)15-9)14-12(17)8-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHGUPBRBHRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)

![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)

![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)